N-(2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-12-4-2-3-5-15(12)22-17(24)23-10-11-26-16(23)13-6-8-14(9-7-13)25-18(19,20)21/h2-9,16H,10-11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEPNJFXCMNSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCSC2C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide typically involves the following steps:
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by the reaction of a thiol with an α-haloamide under basic conditions.
Introduction of Aromatic Substituents: The aromatic substituents can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling Reaction: The final step involves coupling the thiazolidine derivative with the appropriate aromatic amine under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic nitro groups, if present, converting them to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions (e.g., acidic or basic).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various functionalized aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide ()
- Core Structure : Thiazolidine with a 4-oxo group and indole-carboxamide.
- The indole-carboxamide substituent introduces aromaticity and bulkiness, which may hinder binding to sterically sensitive targets. The trifluoromethyl (CF₃) group on the phenyl ring is less polar than the trifluoromethoxy (CF₃O-) group in the target compound, affecting electronic distribution and metabolic pathways .
Substituent-Based Comparisons
Trifluoromethoxy vs. Trifluoromethyl/Pentafluoroethoxy Groups
- Trifluoromethoxy (CF₃O-): Present in the target compound and in patent derivatives like [(2S,3R,4R,5S,6S)-3,5-dimethoxy-6-methyl-4-propoxy-tetrahydropyran-2-yl] N-[4-[1-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-yl]phenyl]carbamate. Less lipophilic than pentafluoroethoxy (C₂F₅O-) groups, which are present in other patent compounds, suggesting a balance between solubility and membrane permeability .
Methylphenyl vs. Halogenated/Substituted Phenyl Groups
- The 2-methylphenyl group in the target compound contrasts with halogenated phenyl groups (e.g., chloro, bromo) in analogs like N-[5-[[2-bromo-6-chloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]carbamoyl]-2-cyanophenyl]-4-cyano-2-methyl-benzamide. Methyl groups enhance lipophilicity without the metabolic risks associated with halogens (e.g., dehalogenation pathways). Cyanophenyl or chlorophenyl substituents in analogs increase polarity and may improve target specificity but reduce oral bioavailability .
Functional Group Analysis: Carboxamide Variations
- The target compound’s carboxamide is directly attached to the thiazolidine ring, whereas analogs like N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide feature carboxamides linked to aromatic heterocycles. The target’s simpler carboxamide structure may facilitate synthetic scalability compared to derivatives with complex substituents .
Biological Activity
N-(2-methylphenyl)-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on available research findings, case studies, and structural analysis.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The presence of the trifluoromethoxy group enhances lipophilicity, potentially improving the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H16F3N1O1S1 |
| Molecular Weight | 353.36 g/mol |
| CAS Number | 886369-98-8 |
| LogP | 3.5 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. A notable study assessed various thiazolidinone derivatives against glioblastoma cell lines (LN229) using MTT assays and colony formation tests. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for cancer therapy development .
Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Glioblastoma Cells
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5b | 12.5 | Induction of apoptosis |
| 5c | 10.0 | Inhibition of cell proliferation |
| 5e | 15.0 | Disruption of cell cycle progression |
The mechanism by which this compound exerts its effects may involve inhibition of key signaling pathways associated with cancer cell growth. It has been suggested that such compounds act as ATP-competitive inhibitors of specific kinases involved in oncogenesis, leading to cell cycle arrest and apoptosis.
Case Studies and Research Findings
- In vitro Studies : Various derivatives have been tested for their efficacy against a range of cancer cell lines, including prostate, breast, and lung cancers. The findings consistently demonstrate that thiazolidinone compounds can inhibit tumor growth and induce programmed cell death in these models .
- Structure-Activity Relationship (SAR) : Research into the SAR of thiazolidinone derivatives has shown that modifications to the phenyl rings significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethoxy has been correlated with enhanced potency against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
